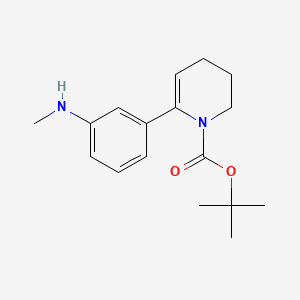
tert-Butyl 6-(3-(methylamino)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-(3-(methylamino)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl group, a methylamino group, and a dihydropyridine ring, making it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(3-(methylamino)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate typically involves multiple steps, including the formation of the dihydropyridine ring and the introduction of the tert-butyl and methylamino groups. Common synthetic routes may involve:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the tert-Butyl Group: This step may involve the use of tert-butyl esters or tert-butyl halides under basic conditions.
Introduction of the Methylamino Group: This can be achieved through nucleophilic substitution reactions using methylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 6-(3-(methylamino)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The tert-butyl and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may yield tetrahydropyridine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 6-(3-(methylamino)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 6-(3-(methylamino)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor or receptor agonist/antagonist. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-[2-(methylamino)phenyl]propanoate
- tert-Butyl 2-(3-methoxyphenyl)methylamino acetate
- tert-Butyl phenyl carbonate
Uniqueness
tert-Butyl 6-(3-(methylamino)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate is unique due to its specific combination of functional groups and its dihydropyridine ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C17H24N2O2 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
tert-butyl 6-[3-(methylamino)phenyl]-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-11-6-5-10-15(19)13-8-7-9-14(12-13)18-4/h7-10,12,18H,5-6,11H2,1-4H3 |
Clave InChI |
JAVSXEYQXYLTSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC=C1C2=CC(=CC=C2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13927981.png)
![1-Oxa-7-azaspiro[4.4]nonane-2,6,8-trione, 9,9-dimethyl-](/img/structure/B13927988.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13927992.png)


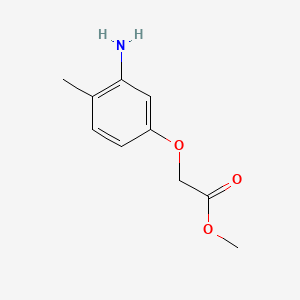
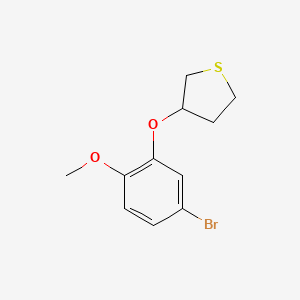
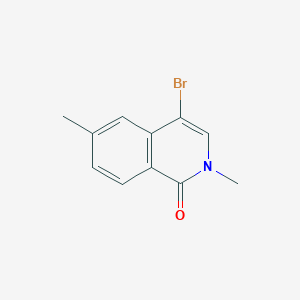

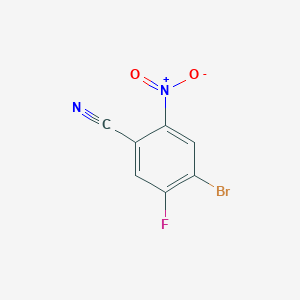
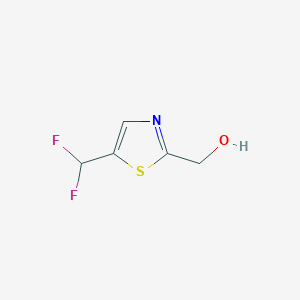

![2-[[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridazin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13928066.png)
![3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B13928071.png)
